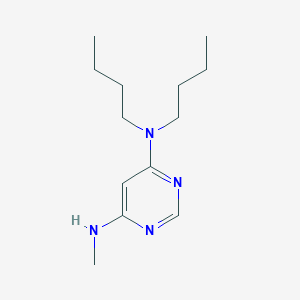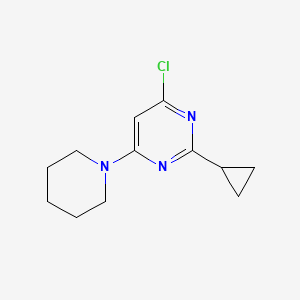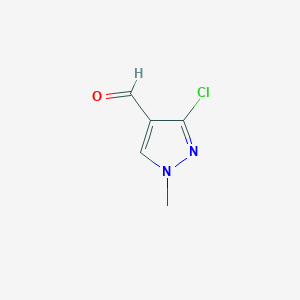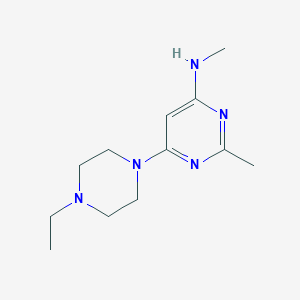![molecular formula C11H20N4O B1493132 1-(2-叠氮乙基)十氢苯并[e][1,4]恶氮杂卓 CAS No. 2098116-04-0](/img/structure/B1493132.png)
1-(2-叠氮乙基)十氢苯并[e][1,4]恶氮杂卓
描述
1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine is a research chemical compound with the molecular formula C11H20N4O and a molecular weight of 224.3 . It has a complexity of 265 and a topological polar surface area of 26.8Ų .
Molecular Structure Analysis
The compound has a canonical SMILES representation asC1CCC2C(C1)COCCN2CCN=[N+]=[N-] . It has 16 heavy atoms, 4 hydrogen bond acceptors, and no hydrogen bond donors . The compound is canonicalized and has 3 rotatable bonds . Physical And Chemical Properties Analysis
The compound has an exact mass of 224.16371127 and a monoisotopic mass of 224.16371127 . It has a formal charge of 0 and an XLogP3 of 2.5 . The compound has 2 undefined atom stereocenters and 0 undefined bond stereocenters .科学研究应用
药理学
在药理学中,二苯并[b,f][1,4]恶氮杂卓 (DBO) 衍生物在结构上与 1-(2-叠氮乙基)十氢苯并[e][1,4]恶氮杂卓 相关,并已显示出广泛的活性。 它们存在于具有抗抑郁、镇痛、钙通道拮抗剂、组胺 H4 受体激动剂、非核苷 HIV-1 逆转录酶抑制剂和催泪剂作用的化合物中 。这些应用突出了此类化合物在开发新型治疗剂方面的潜力。
药物化学
在药物化学中,氮杂卓支架是用于治疗心血管疾病的分子中的一个关键特征。 像依伐他哌、贝那普利和托伐普坦这样的化合物都含有氮杂卓结构 。氮杂卓环在药物设计中的多功能性突出了对 1-(2-叠氮乙基)十氢苯并[e][1,4]恶氮杂卓 等新型衍生物进行研究的重要性。
合成化学
合成化学家利用二苯并[b,f][1,4]恶氮杂卓衍生物来开发新的合成方案。 这些方案包括环缩合、铜催化、1,3-偶极环加成、多米诺反应和 Ugi 四组分反应等方法 。此类方法对于创建药理学上有趣的 DBO 衍生物至关重要。
生物化学
在生物化学中,对氮杂卓、恶氮杂卓和噻氮杂卓等杂环化合物的研究意义重大,因为它们具有生物活性。 这些化合物的合成和研究有助于了解生物过程并开发新的生物化学工具 。
分析化学
分析化学家可以使用 1-(2-叠氮乙基)十氢苯并[e][1,4]恶氮杂卓 的衍生物作为参考化合物或试剂来开发新的分析方法。 这些化合物可以用作色谱分析中的标准品,或作为合成用于检测和定量的复杂分子的反应物 。
材料科学
在材料科学中,可以探索恶氮杂卓衍生物的结构和功能特性,以开发新的材料。 它们独特的化学性质可能有助于创造具有特定特征的新型聚合物或涂层 。
环境科学
对环境科学中的恶氮杂卓衍生物的研究可以导致开发出可用于环境修复或作为现有化学品的环保替代品的化合物 。
药物开发
氮杂卓环系是许多药物分子中的一个常见特征。 对 1-(2-叠氮乙基)十氢苯并[e][1,4]恶氮杂卓 等新型衍生物的研究可以导致发现具有改进的疗效和安全性特征的新型候选药物 。
作用机制
The mechanism of action of 1-ADB is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the metabolism of arachidonic acid. In addition, 1-ADB may also act as an agonist of the G protein-coupled receptor GPR119, which is involved in the regulation of glucose homeostasis.
Biochemical and Physiological Effects
1-ADB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-ADB is an inhibitor of the enzyme cyclooxygenase-2, which is involved in the metabolism of arachidonic acid. In addition, 1-ADB has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. In vivo studies have shown that 1-ADB can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in mice.
实验室实验的优点和局限性
The use of 1-ADB in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available. In addition, it is relatively easy to synthesize and has a wide range of applications. However, there are some limitations to its use. For example, it is not soluble in water and must be dissolved in organic solvents. In addition, it can be toxic in high concentrations and must be handled with caution.
未来方向
1-ADB has a wide range of potential applications in scientific research. It could be used to develop new peptide-based drugs, such as inhibitors of cyclooxygenase-2 or agonists of GPR119. It could also be used to develop new peptide-based antibiotics and antiviral agents. In addition, it could be used to develop new compounds that have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. Finally, it could be used to develop new compounds that have the potential to treat a variety of diseases, such as diabetes, cancer, and cardiovascular disease.
属性
IUPAC Name |
1-(2-azidoethyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c12-14-13-5-6-15-7-8-16-9-10-3-1-2-4-11(10)15/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQDPOWBXNVVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)COCCN2CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





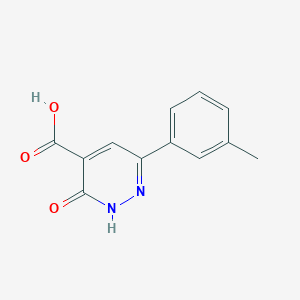
![[1-(2,2-dimethylpropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1493052.png)
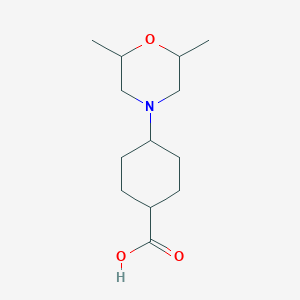



![[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1493057.png)
